molecular formula C16H16N6O4S B2786343 2-(4-(N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2034460-21-2

2-(4-(N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2786343
CAS No.: 2034460-21-2
M. Wt: 388.4
InChI Key: QLSQAPXEJVDACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C16H16N6O4S and its molecular weight is 388.4. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-[(1-pyridin-4-yltriazol-4-yl)methylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4S/c17-16(23)11-26-14-1-3-15(4-2-14)27(24,25)19-9-12-10-22(21-20-12)13-5-7-18-8-6-13/h1-8,10,19H,9,11H2,(H2,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSQAPXEJVDACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of triazole derivatives typically involves cycloaddition reactions. The compound can be synthesized via a multi-step process involving the reaction of pyridinyl and sulfamoyl precursors under controlled conditions. The common methods include:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : This method is popular for synthesizing various triazole derivatives due to its efficiency and mild reaction conditions.
  • One-pot reactions : These allow for the simultaneous formation of multiple bonds, streamlining the synthesis process and improving yields.

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. The compound's structure suggests potential interactions with microbial enzymes or receptors, which may inhibit their function.

  • Antifungal Activity : A study demonstrated that triazole derivatives can effectively inhibit fungal growth. For instance, compounds structurally similar to the target compound showed moderate to high fungicidal activity against various phytopathogens, with effective concentrations (EC50) ranging from 0.27 to 11.39 mg/L against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea .

Antibacterial Activity

The presence of the pyridine ring enhances the compound's binding affinity to bacterial targets. Triazoles are known for their ability to disrupt cell wall synthesis and interfere with metabolic pathways in bacteria.

  • Case Study : In vitro studies have shown that related triazole compounds demonstrate significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects .

The biological activity of this compound can be attributed to its structural features:

  • Triazole Ring : This moiety is known to interact with cytochrome P450 enzymes in fungi, leading to disruption of ergosterol synthesis, a critical component of fungal cell membranes.
  • Pyridine Moiety : Enhances solubility and bioavailability, facilitating better interaction with biological targets.
  • Sulfamoyl Group : May contribute to the inhibition of specific enzyme pathways involved in bacterial growth and survival.

Data Table: Biological Activity Overview

Biological ActivityTest OrganismEC50/MIC ValueReference
AntifungalSclerotinia sclerotiorum1.59 mg/L
AntifungalBotrytis cinerea11.39 mg/L
AntibacterialStaphylococcus aureus2 μg/mL
AntibacterialEscherichia coli2 μg/mL

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